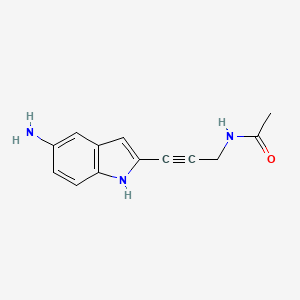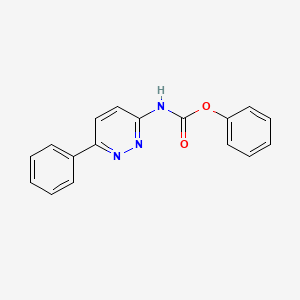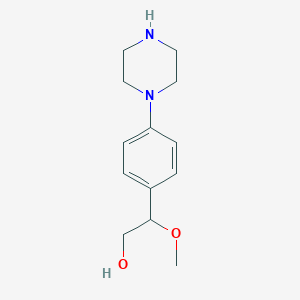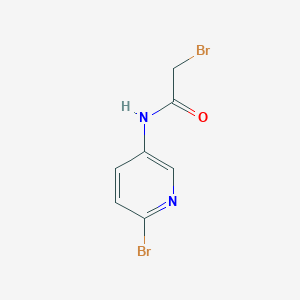
N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which is a common scaffold in many bioactive molecules.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Propargylation: The acetylated indole is then subjected to propargylation using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
2-Phenylindole: An indole derivative with a phenyl group at the 2-position.
Uniqueness
N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[3-(5-amino-1H-indol-2-yl)prop-2-ynyl]acetamide |
InChI |
InChI=1S/C13H13N3O/c1-9(17)15-6-2-3-12-8-10-7-11(14)4-5-13(10)16-12/h4-5,7-8,16H,6,14H2,1H3,(H,15,17) |
InChI Key |
VJFOMEVQDGITMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC#CC1=CC2=C(N1)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)
![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)

![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)


![5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
![2-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl-trimethylsilane](/img/structure/B13875662.png)
![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
![N-[(2-methylcyclopropyl)methyl]propan-1-amine](/img/structure/B13875677.png)
